2-Ethyl-4,5-difluoroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

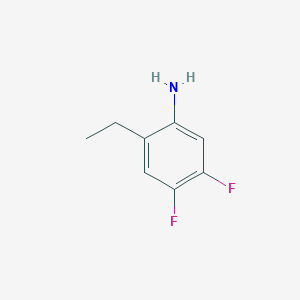

2-Ethyl-4,5-difluoroaniline is an organic compound with the molecular formula C8H9F2N. It is a derivative of aniline, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by fluorine atoms, and an ethyl group is attached to the second position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,5-difluoroaniline can be achieved through several methods. One common approach involves the difluoroalkylation of aniline derivatives. For instance, a visible-light organo-photocatalytic system working via oxidative quenching can be used to introduce difluoroalkyl groups under mild conditions . Another method involves the formation of an electron donor-acceptor complex between anilines and ethyl difluoroiodoacetate, providing an efficient and straightforward strategy to prepare difluoroalkyl derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

化学反応の分析

Types of Reactions

2-Ethyl-4,5-difluoroaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

科学的研究の応用

Pharmaceutical Applications

2-Ethyl-4,5-difluoroaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that yield biologically active molecules.

- Antiviral Agents : Research indicates that derivatives of this compound are being explored for their potential as antiviral agents. For instance, a study demonstrated that modifications of this compound could inhibit the replication of influenza viruses by interfering with viral entry mechanisms .

- Anticancer Compounds : The compound has also been investigated for its role in synthesizing anticancer agents. The incorporation of difluoroaniline derivatives into larger molecular frameworks has shown promise in enhancing the efficacy against various cancer cell lines.

Agrochemical Applications

In the field of agrochemicals, this compound is utilized to create herbicides and pesticides. Its fluorinated structure contributes to improved stability and efficacy compared to non-fluorinated analogs.

- Herbicide Development : The compound acts as an intermediate in the synthesis of herbicides that target specific biochemical pathways in plants, providing effective weed control with reduced environmental impact .

Material Science Applications

The unique properties of this compound make it suitable for use in advanced materials.

- Polymer Chemistry : This compound is used in the production of specialty polymers where its fluorine content can impart desirable characteristics such as chemical resistance and thermal stability. These materials are often employed in coatings and high-performance applications.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antiviral agents, anticancer compounds | Enhanced biological activity |

| Agrochemicals | Herbicides and pesticides | Improved efficacy and stability |

| Material Science | Specialty polymers | Chemical resistance and thermal stability |

Case Study 1: Antiviral Activity

A recent study evaluated the antiviral properties of a series of compounds derived from this compound. The results indicated a dose-dependent inhibition of viral replication in human bronchial epithelial cells infected with influenza virus strains H1N1 and H3N2. The most effective analog exhibited an IC50 value significantly lower than that of existing antiviral drugs .

Case Study 2: Herbicide Development

Research into the synthesis of new herbicides using this compound has led to the development of compounds that effectively inhibit weed growth while minimizing harm to crops. Field trials demonstrated that these new formulations provided better control over resistant weed species compared to traditional herbicides .

作用機序

The mechanism of action of 2-Ethyl-4,5-difluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity, stability, and lipophilicity, which in turn affects its biological activity. The exact pathways and molecular targets depend on the specific application and the derivatives being studied .

類似化合物との比較

2-Ethyl-4,5-difluoroaniline can be compared with other similar compounds, such as:

2,4-Difluoroaniline: Lacks the ethyl group, which can influence its chemical properties and reactivity.

2-Ethyl-3,5-difluoroaniline: The position of the fluorine atoms is different, affecting its chemical behavior.

2-Ethyl-4,5-dichloroaniline: Chlorine atoms replace fluorine, leading to different reactivity and applications

生物活性

2-Ethyl-4,5-difluoroaniline is a fluorinated aromatic amine that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and environmental toxicology. This article reviews the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound possesses the following chemical structure:

- Chemical Formula : C9H9F2N

- Molecular Weight : 185.17 g/mol

The presence of fluorine atoms enhances the compound's lipophilicity and can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. It may inhibit various biological pathways by modulating enzyme activities involved in critical cellular processes such as:

- DNA Replication : Similar to other fluorinated compounds, it may interfere with DNA synthesis by targeting DNA gyrase and topoisomerase enzymes.

- Enzyme Inhibition : The compound exhibits potential as an inhibitor for enzymes related to cancer cell proliferation and antimicrobial activity.

Antimicrobial Activity

Research indicates that this compound has shown promising results against several microbial strains. Its efficacy can be compared with other known antimicrobial agents:

| Microbial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Pseudomonas aeruginosa | Low |

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The following table summarizes findings from various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of oxidative stress |

| MCF-7 (breast cancer) | 30 | Inhibition of cell cycle progression |

| A549 (lung cancer) | 20 | Activation of caspase pathways |

These studies indicate that the compound may serve as a lead structure for developing new anticancer agents .

Environmental Toxicity

A study assessing the toxicity of fluorinated anilines on earthworms (Eisenia veneta) revealed that exposure to this compound resulted in significant biochemical changes. Principal component analysis indicated alterations in metabolic profiles, suggesting potential biomarkers for xenobiotic exposure .

Pharmacological Investigations

In a pharmacological context, researchers have explored the compound's potential as a drug candidate. Its ability to inhibit specific enzymes linked to disease processes has led to investigations into its therapeutic applications. For instance, a recent study highlighted its role in modulating inflammatory pathways in vitro, suggesting possible applications in treating inflammatory diseases.

特性

IUPAC Name |

2-ethyl-4,5-difluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYDYJAXQOFLHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。